molecular formula C25H28N2O4 B248513 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No. B248513
M. Wt: 420.5 g/mol
InChI Key: KYRYDSQGHFUSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as NAP, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood. However, it has been suggested that 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine may exert its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to interact with various receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is its high potency and selectivity for its target receptors. This makes it a valuable tool for studying the specific pathways and mechanisms involved in various diseases and conditions. However, one of the limitations of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of interest is the development of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine's potential as a novel anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction between 1-naphthoylpiperazine and 3,4,5-trimethoxybenzyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. 1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

1-(1-Naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

naphthalen-1-yl-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H28N2O4/c1-29-22-15-18(16-23(30-2)24(22)31-3)17-26-11-13-27(14-12-26)25(28)21-10-6-8-19-7-4-5-9-20(19)21/h4-10,15-16H,11-14,17H2,1-3H3

InChI Key

KYRYDSQGHFUSHM-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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